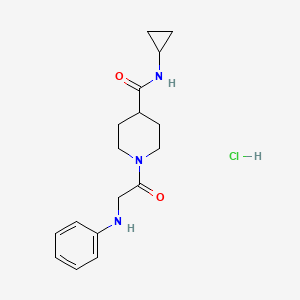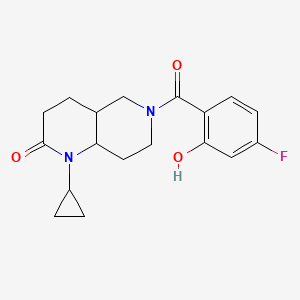
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride, also known as CPP-ACP, is a chemical compound that has been widely studied in the field of dentistry. It is a derivative of the naturally occurring milk protein casein, and is used in the prevention and treatment of dental caries.
Mecanismo De Acción
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride works by binding to the tooth surface and forming a protective layer over the enamel. This layer helps to prevent demineralization of the tooth, and also promotes remineralization by providing a source of calcium and phosphate ions. Additionally, this compound has been shown to inhibit the growth of certain bacteria that are associated with dental caries.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the teeth. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which promotes remineralization of the enamel. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the breakdown of the tooth structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has several advantages for use in lab experiments. It is a well-characterized compound that is relatively easy to synthesize, and has been extensively studied in the literature. Additionally, it has a number of beneficial effects on the teeth that make it a valuable tool for studying the mechanisms of dental caries.
However, there are also limitations to the use of this compound in lab experiments. For example, it may not accurately reflect the complex environment of the oral cavity, and may not be effective in preventing dental caries in all individuals.
Direcciones Futuras
There are several future directions for research on 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride. One area of interest is the development of new formulations and delivery systems that can enhance its effectiveness in preventing dental caries. Additionally, there is ongoing research into the mechanisms of action of this compound, and how it interacts with the tooth structure and oral microbiome. Finally, there is interest in exploring the potential use of this compound in other areas of dentistry, such as orthodontics and periodontics.
Métodos De Síntesis
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride is synthesized through a series of chemical reactions, starting with the isolation of casein from milk. The casein is then hydrolyzed to produce a mixture of peptides, which are further purified and modified to produce this compound. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has been extensively studied in the field of dentistry, particularly in the prevention and treatment of dental caries. It has been shown to have a number of beneficial effects on the teeth, including remineralization of enamel, inhibition of bacterial growth, and reduction of plaque formation.
Propiedades
IUPAC Name |
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c21-16(12-18-14-4-2-1-3-5-14)20-10-8-13(9-11-20)17(22)19-15-6-7-15;/h1-5,13,15,18H,6-12H2,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARPTVLHDKAKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)CNC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)
![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)